molecular formula C8H6N2O3 B14458509 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide

Cat. No.: B14458509
M. Wt: 178.14 g/mol
InChI Key: ZBXDKVKIJNPAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide is a heterocyclic compound featuring a fused pyrrole-pyridine core with a carboxylic acid group at position 3 and an oxygen atom (oxide) at position 5. The parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 156270-06-3), has a molecular formula of C₈H₆N₂O₂, a molecular weight of 162.148 g/mol, and is used in synthesizing steroid inhibitors and triazoles . The addition of the 7-oxide group introduces polarity and electronic effects, distinguishing it from non-oxidized analogs.

Properties

IUPAC Name

7-hydroxypyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)6-4-9-7-5(6)2-1-3-10(7)13/h1-4,13H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXDKVKIJNPAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC=C(C2=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide (CAS No. 55052-24-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H6N2O
  • Molecular Weight : 134.14 g/mol
  • IUPAC Name : 7-oxido-1H-pyrrolo[2,3-b]pyridin-7-ium
  • SMILES : [O-][n+]1cccc2cc[nH]c12

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their ability to inhibit various biological targets, particularly in cancer therapy. The following mechanisms have been identified:

  • FGFR Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were evaluated for their inhibitory effects on fibroblast growth factor receptors (FGFRs). Compound 4h demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively. This suggests its potential as a therapeutic agent in tumors associated with abnormal FGFR signaling .
  • Colchicine-Binding Site Inhibition : Other derivatives have shown significant antitumor activity by acting as inhibitors at the colchicine-binding site of tubulin. For example, compound 10t exhibited IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines (HeLa, SGC-7901, MCF-7) .

Table 1: Biological Activity Summary

CompoundTargetIC50 (nM)Cell Line(s)Activity
4hFGFR17Breast CancerPotent
FGFR29
FGFR325
10tTubulin120HeLaAntitumor
150SGC-7901
210MCF-7

Case Study 1: Antitumor Activity

In a study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives, compound 10t was identified as a strong antiproliferative agent against HeLa cells with an IC50 value of just 0.12 μM. This compound not only inhibited tubulin polymerization but also disrupted microtubule dynamics at low concentrations .

Case Study 2: FGFR Targeting

Another study reported the synthesis of compound 4h which showed significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro. This compound's low molecular weight and potent activity make it an attractive candidate for further development in cancer therapy targeting the FGFR pathway .

Comparison with Similar Compounds

Structural and Electronic Differences

  • 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic Acid (Parent Compound) :

    • Lacks the 7-oxide group, reducing polarity.
    • Exhibits a planar aromatic system with a carboxylic acid group that enhances hydrogen-bonding capacity .
    • SMILES: C1=CC2=C(NC=C2C(=O)O)N=C1 .
  • Fluorination improves metabolic stability in pharmaceutical applications .
  • 7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10d) :

    • Methoxy group at position 7 (in a different ring system) donates electrons, reducing acidity (pKa ~4.0) and increasing solubility in organic solvents .
    • Melting point: 269.3–271.1 °C; IR bands at 1718 cm⁻¹ (C=O stretch) .
  • 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic Acid: Isomeric differences in ring fusion alter π-electron distribution, affecting reactivity. Soluble in methanol and ethanol but less in water .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Melting Point (°C)
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid C₈H₆N₂O₂ 162.15 None Organic solvents Not reported
7-Oxide Derivative (Theoretical) C₈H₅N₂O₃ 177.14 7-Oxide Increased polarity (aqueous) Estimated higher
4-Fluoro Derivative C₈H₅FN₂O₂ 180.14 4-F Moderate organic solubility Not reported
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₃ 192.17 7-OCH₃ High in MeOH/EtOH 269–271

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis of pyrrolo[2,3-b]pyridine derivatives often employs cyclocondensation reactions. For example, substituted 1H-pyrrolo[2,3-b]pyridines can be synthesized via two-component reactions of aminocarbonitrile derivatives with active methylene compounds under acidic conditions (e.g., acetic acid with catalytic HCl) . Regioselectivity is achieved through careful selection of substituents and reaction conditions, such as temperature and catalyst. For instance, Han et al. demonstrated regioselective bromination and nitration using Pd-catalyzed cross-coupling reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide?

  • Methodological Answer : Structural confirmation relies on multi-spectral analysis:

  • ¹H NMR : Key signals include aromatic protons in the pyrrolo-pyridine core (δ 6.5–8.5 ppm) and carboxylic acid protons (δ ~12–13 ppm). For example, similar compounds show distinct splitting patterns for fused-ring protons .
  • IR : Stretching vibrations for the carboxylic acid (O–H: ~2500–3000 cm⁻¹, C=O: ~1700 cm⁻¹) and N-oxide (N–O: ~1250–1350 cm⁻¹) .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₈H₅N₂O₃: 193.04 g/mol) .

Q. What purification strategies are effective for isolating 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives?

  • Methodological Answer : Column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) or reverse-phase HPLC is commonly used. Purity ≥97% is achievable, as demonstrated for related pyrrolo-pyridine carboxylic acids . Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How does the N-oxide group in 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : The N-oxide moiety enhances solubility and hydrogen-bonding capacity, making it valuable in kinase inhibitor design. For example, Stokes et al. showed that N-oxide derivatives of pyrrolo[2,3-b]pyridines exhibit improved binding to ATP pockets in kinases due to dipole interactions . Computational docking studies (e.g., using AutoDock Vina) can predict binding modes .

Q. What strategies mitigate contradictory biological activity data in studies of pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Rigorous quality control (e.g., HPLC purity >98% ) and chiral resolution (e.g., using chiral stationary phases) are critical. Additionally, standardized bioassays (e.g., kinase inhibition IC₅₀ protocols ) reduce variability. For example, Brumsted et al. resolved activity inconsistencies by isolating enantiomers via preparative SFC .

Q. How can C–H activation methodologies be applied to functionalize 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide?

  • Methodological Answer : Rh(III)-catalyzed C–H activation enables regioselective functionalization at the C5 position. Kim and Hong demonstrated this approach for synthesizing 7-azaindoles via annulative coupling with alkynes . For the N-oxide derivative, directing groups (e.g., carboxylic acid) can guide metal coordination to achieve site-specific modifications .

Q. What are the toxicological considerations when handling 1H-pyrrolo[2,3-b]pyridine derivatives?

  • Methodological Answer : Limited toxicology data exist for this compound class. Precautionary measures include using PPE (gloves, goggles) and working in a fume hood. Acute toxicity testing (e.g., zebrafish embryo assays) is recommended, as done for structurally similar pyrrolo-pyrimidines . MSDS guidelines for 7-azaindole derivatives suggest avoiding inhalation and skin contact .

Methodological Tables

Parameter Example Protocol Reference
Synthesis Cyclocondensation with HCl catalysis
Purity Analysis Reverse-phase HPLC (C18 column, MeOH/H₂O)
Regioselective Bromination Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C
C–H Activation Rh(III) catalyst, alkynes, 80°C, 12h

Key Challenges & Recommendations

  • Data Reproducibility : Ensure reaction scalability by optimizing solvent ratios and catalyst loadings .
  • Advanced Characterization : Use high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve structural ambiguities .
  • Biological Evaluation : Pair in vitro assays with in silico modeling to prioritize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.